molecular formula C12H22N2O4 B8293641 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate

Cat. No.: B8293641
M. Wt: 258.31 g/mol
InChI Key: XQSHCFQFHCVQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is functionalized with methylamino and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a tert-butyl groupThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, and may require catalysts or reagents like N,N’-dicyclohexylcarbodiimide (DCC) for esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyls, or amines.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological assays or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different functional groups, such as:

Uniqueness

What sets 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its methylamino group, in particular, provides distinct chemical properties that can be exploited in various synthetic and research contexts.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3

InChI Key

XQSHCFQFHCVQLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-[Methyl-(2,2,2-trifluoro-acetyl)-amino]-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (0.26 g, 0.73 mmol) in methanol (3 mL) was added an aqueous 1.0M solution of potassium carbonate. The reaction mixture was stirred at room temperature for 5 hours and the solvent evaporated in vacuo to yield the title compound which was used directly without further purification.
Name
4-[Methyl-(2,2,2-trifluoro-acetyl)-amino]-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Quantity
0.26 g
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
3 mL
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